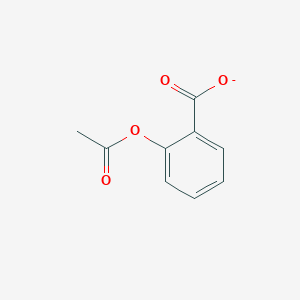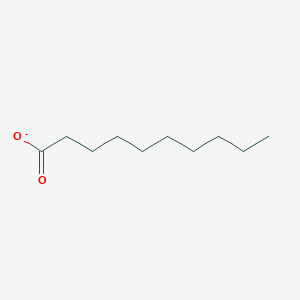
(3,5-Dihydroxyphenyl) dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dihydroxyphenyl dihydrogen phosphate is an aryl phosphate.
Wissenschaftliche Forschungsanwendungen
1. Biochemical Diversity and Pharmacologic Studies
Polyphloroglucinol phosphate, as part of the polycyclic polyprenylated acylphloroglucinols (PPAPs) family, exhibits a wide range of bioactivities. These compounds, derived from the mevalonate/methylerythritol phosphate and polyketide biosynthetic pathways, have been extensively studied for their diverse structure and bioactivity. Pharmacologic studies of certain PPAPs have unveiled novel molecular mechanisms and potential antineoplastic properties, suggesting significant implications in medical research and drug development (Yang, Grossman, & Xu, 2018).
2. Role in Marine Bacterioplankton Survival
Research indicates that compounds like polyphloroglucinol phosphate are crucial in marine oligotrophic environments. Polyphosphate, a related compound, plays a vital role in the survival of marine bacterioplankton in phosphate-limited conditions. This highlights the importance of such compounds in ecological and environmental studies (Temperton et al., 2011).
3. Implications in Cellular Biology
In cellular biology, the role of polyphosphates, including polyphloroglucinol phosphate, has been explored. Studies demonstrate their involvement in cell cycle progression and genomic stability, particularly in organisms like Saccharomyces cerevisiae. Such findings suggest potential applications in understanding cellular mechanisms and treating related disorders (Bru et al., 2016).
4. Applications in Osteogenic Differentiation
In the field of regenerative medicine, studies have shown that calcium polyphosphate nanoparticles, closely related to polyphloroglucinol phosphate, can act as effective phosphate sources during the osteogenic differentiation of human mesenchymal stem cells. This opens new avenues for bone repair and the development of biomaterials (Hatt et al., 2019).
5. Potential in Industry, Agriculture, and Medicine
Polyphosphates, including polyphloroglucinol phosphate, have a wide range of applications in industry, agriculture, and medicine. Their biodegradability, nontoxicity, and unique properties make them valuable in areas like water treatment, fertilizers, and as additives in various fields. Their role in cell biology also suggests potential therapeutic applications (Kulakovskaya, Vagabov, & Kulaev, 2012).
Eigenschaften
CAS-Nummer |
9014-68-0 |
|---|---|
Molekularformel |
C6H7O6P |
Molekulargewicht |
206.09 g/mol |
IUPAC-Name |
(3,5-dihydroxyphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H7O6P/c7-4-1-5(8)3-6(2-4)12-13(9,10)11/h1-3,7-8H,(H2,9,10,11) |
InChI-Schlüssel |
CBOVPRLPVFGQHP-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1O)OP(=O)(O)O)O |
Kanonische SMILES |
C1=C(C=C(C=C1O)OP(=O)(O)O)O |
| 51202-77-8 9014-68-0 |
|
Synonyme |
polyphloroglucinol phosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-({[(2R,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}METHYL)OXAN-2-YL (4AS,6AS,6BR,9R,10S,12AR)-10-{[(2S,3R,4S,5S)-4,5-DIHYDROXY-3-{[(2S,3R,4R,5R,6S)-3,4,5-TRIHYDROXY-6-METHYLOXAN-2-YL]OXY}OXAN-2-YL]OXY}-9-(HYDROXYMETHYL)-2,2,6A,6B,9,12A-HEXAMETHYL-1,3,4,5,6,7,8,8A,10,11,12,12B,13,14B-TETRADECAHYDROPICENE-4A-CARBOXYLATE](/img/structure/B1226864.png)

![5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one](/img/structure/B1226867.png)
![({3-Oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetonitrile](/img/structure/B1226869.png)

![6-[(2-ethylphenyl)sulfamoyl]-4-oxo-N-(2-oxolanylmethyl)-1H-quinoline-3-carboxamide](/img/structure/B1226872.png)
![N-[3-(1-azepanyl)propyl]-1-ethylsulfonyl-4-piperidinecarboxamide](/img/structure/B1226873.png)
![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-2-quinolinecarboxamide](/img/structure/B1226874.png)
![[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]boronic Acid](/img/structure/B1226875.png)

![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1226878.png)

